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Introduction
Enyne cycloisomerization is a powerful and atom-economical class of reactions in organic

synthesis that enables the construction of complex carbocyclic and heterocyclic scaffolds from

readily available linear substrates.[1][2] This process, often catalyzed by transition metals,

involves the intramolecular rearrangement of an enyne to form a cyclic compound, typically

with the creation of new stereocenters.[3] The versatility of this reaction has made it an

invaluable tool in the total synthesis of natural products and the development of novel

therapeutic agents.[4][5] This document provides detailed application notes, experimental

protocols, and an overview of the utility of enyne cycloisomerization in drug discovery.

Catalysts and Reaction Conditions
A variety of transition metals, including gold, platinum, rhodium, palladium, and cobalt, have

been shown to effectively catalyze enyne cycloisomerization reactions.[1][2] The choice of

catalyst and reaction conditions can significantly influence the reaction's outcome, including the

product's structure, yield, and stereoselectivity.

Recent advancements have highlighted the exceptional efficiency of N-heterocyclic carbene

(NHC)-gold complexes in catalyzing these transformations, often under mild conditions.[6]

Rhodium catalysts are also highly effective, particularly for the cycloisomerization of

challenging substrates like (E)-1,6-enynes, yielding products with excellent enantioselectivity.[7]
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The following tables summarize quantitative data for selected enyne cycloisomerization

reactions, providing a comparative overview of different catalytic systems.

Table 1: Gold-Catalyzed Cycloisomerization of 1,6-Enynes

Entry
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t
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(%)
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1
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95 [7]

2

IPrAuCl

/AgSbF

₆ (2)
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enyne
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1,4-
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85 [8]

3
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(5)

Oxygen

-
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d 1,6-
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[9]

Table 2: Rhodium-Catalyzed Cycloisomerization of 1,6-Enynes
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Entry
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Experimental Protocols
Protocol 1: Gold-Catalyzed Cycloisomerization of a 1,6-
Enyne to a Bicyclo[3.1.0]hexane Derivative
This protocol is a general procedure for the synthesis of bicyclo[3.1.0]hexane derivatives,

which are valuable scaffolds in medicinal chemistry.[9]

Materials:

1,6-enyne substrate (e.g., N-Propargyl-N-allyl-tosylamide)

[JohnPhosAu(NCMe)]SbF₆ catalyst

Dichloromethane (CH₂Cl₂), anhydrous

Triethylamine
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Silica gel for column chromatography

Standard laboratory glassware and stirring equipment

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add the 1,6-enyne substrate

(1.0 mmol).

Dissolve the substrate in anhydrous dichloromethane (10 mL).

Add the [JohnPhosAu(NCMe)]SbF₆ catalyst (0.02 mmol, 2 mol%) to the stirred solution at

room temperature (23 °C).

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within 30 minutes to 2 hours.

Upon completion, quench the reaction by adding a few drops of triethylamine.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclo[3.1.0]hexane

derivative.

Protocol 2: Rhodium-Catalyzed Asymmetric
Cycloisomerization of a 1,6-Enyne
This protocol describes the enantioselective synthesis of chiral cyclic compounds, which is

crucial for the development of stereospecific drugs.[9]

Materials:

(E)-1,6-enyne substrate

[Rh(COD)Cl]₂
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(S)-BINAP ligand

Silver hexafluoroantimonate (AgSbF₆)

1,2-Dichloroethane (DCE), anhydrous

Standard laboratory glassware and stirring equipment

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

In a flame-dried Schlenk tube under an inert atmosphere, prepare the active catalyst by

dissolving [Rh(COD)Cl]₂ (0.025 mmol) and (S)-BINAP (0.055 mmol) in anhydrous 1,2-

dichloroethane (5 mL).

Stir the mixture at room temperature for 20 minutes.

Add AgSbF₆ (0.05 mmol) and stir for another 20 minutes. The formation of a precipitate

(AgCl) will be observed.

In a separate flame-dried flask, dissolve the (E)-1,6-enyne substrate (1.0 mmol) in

anhydrous 1,2-dichloroethane (5 mL).

Transfer the prepared catalyst solution to the substrate solution via cannula.

Stir the reaction mixture at room temperature (23 °C) for 12-16 hours.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, concentrate the reaction mixture and purify the residue by flash column

chromatography on silica gel to obtain the enantiomerically enriched product.

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Applications in Drug Development
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The cyclic scaffolds produced through enyne cycloisomerization are prevalent in a wide range

of biologically active molecules and approved drugs. The ability to rapidly construct these

complex architectures makes this methodology highly attractive for drug discovery programs.

Synthesis of a Triple Reuptake Inhibitor: GSK1360707F
A notable application of enyne cycloisomerization is in the synthesis of the triple reuptake

inhibitor (TRI) GSK1360707F.[11] TRIs simultaneously block the reuptake of serotonin,

norepinephrine, and dopamine, offering a potential for broader efficacy and a faster onset of

action compared to traditional antidepressants.[12][13] The key step in the synthesis of

GSK1360707F involves a platinum(II)- or gold(I)-catalyzed cycloisomerization of an enyne

precursor to construct the core azabicyclo[4.1.0]heptane skeleton.

The mechanism of action of TRIs involves the inhibition of the respective monoamine

transporters (SERT, NET, and DAT), leading to an increased concentration of these

neurotransmitters in the synaptic cleft.[11] This modulation of synaptic neurotransmitter levels

is believed to underlie their therapeutic effects in depression and other neuropsychiatric

disorders.
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Caption: Mechanism of action of a Triple Reuptake Inhibitor (TRI).

Bicyclo[3.1.0]hexane Scaffolds in Medicinal Chemistry
The bicyclo[3.1.0]hexane core, readily accessible through enyne cycloisomerization, is a

privileged scaffold in drug discovery. Its rigid, three-dimensional structure can provide favorable

binding interactions with biological targets and improve pharmacokinetic properties.[14]

Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as opioid receptor antagonists

for the treatment of conditions such as irritable bowel syndrome and addiction.[15] More

recently, bicyclo[3.1.0]hexanylpiperazines have been identified as noncompetitive neuropeptide

Y Y1 antagonists with potential applications in treating obesity.[14] Furthermore, spiro-fused 3-

azabicyclo[3.1.0]hexane-pyrimidines have demonstrated potential as antitumor agents.[16]
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Caption: Workflow for drug discovery using enyne cycloisomerization.
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Cyclopropane Scaffolds in Kinase and Antiviral Drug
Design
The cyclopropane motif, a key feature of the products of 1,5- and 1,6-enyne cycloisomerization,

is increasingly being incorporated into the design of kinase inhibitors and antiviral agents.[17]

In kinase inhibitor design, the rigid cyclopropane ring can serve as a conformational constraint,

locking the molecule into a bioactive conformation and improving binding affinity and selectivity.

[2] For example, spiro[cyclopropane-1,3'-indol]-2'-ones have been developed as orally

bioavailable inhibitors of Polo-Like Kinase 4 (PLK4), a target in cancer therapy.[4][6]

In the context of antiviral drug discovery, nucleoside analogues containing the

bicyclo[3.1.0]hexane scaffold have been explored as potential antiviral agents.[18] The unique

three-dimensional shape of this scaffold can lead to novel interactions with viral enzymes or

proteins.
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Caption: Role of enyne cycloisomerization in drug discovery.
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Conclusion
Enyne cycloisomerization reactions represent a cornerstone of modern synthetic chemistry,

providing efficient access to a diverse array of complex molecular architectures. The continued

development of novel catalysts and methodologies is expanding the scope and applicability of

this powerful transformation. For researchers in drug development, enyne cycloisomerization

offers a strategic approach to the synthesis of novel scaffolds with desirable pharmacological

properties, paving the way for the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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